4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
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Overview
Description
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by reacting the pyrazole derivative with an appropriate azide under thermal or catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Materials Science: The compound’s electronic and optical properties are influenced by its molecular structure, which can be tuned through chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole: This compound is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties.
Other Pyrazole Derivatives: Compounds with only the pyrazole ring may have different reactivity and applications.
Other Triazole Derivatives: Compounds with only the triazole ring may exhibit different electronic and optical properties.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N6 with a molecular weight of 364.47 g/mol. The compound features a triazole ring fused with a pyrazole moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have demonstrated effective methods for synthesizing various triazole-pyrazole derivatives, highlighting the importance of optimizing reaction conditions to enhance yield and purity .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies utilizing the agar dilution technique revealed that this compound can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay demonstrated that it effectively inhibits cell proliferation in several types of cancer cells, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
HepG2 | 25 |
A549 (lung cancer) | 20 |
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Molecular docking studies have indicated strong binding affinities to target proteins involved in these processes, suggesting a potential for drug development .
Case Studies
Recent literature provides insights into specific case studies where derivatives of this compound were evaluated for their biological activities:
- Antibacterial Study : A study focused on a series of triazole-pyrazole derivatives demonstrated enhanced antibacterial efficacy compared to standard antibiotics. The derivatives exhibited lower MIC values against resistant strains of bacteria .
- Anticancer Evaluation : Another study investigated the anticancer properties of similar pyrazole derivatives against various cancer cell lines, confirming their potential as effective chemotherapeutic agents .
Properties
CAS No. |
62538-11-8 |
---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(4-methyl-5-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-11(10-5-3-2-4-6-10)15-16-12(9)17-7-13-14-8-17/h2-8H,1H3,(H,15,16) |
InChI Key |
UTLXRBSWOCZEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N2C=NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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